molecular formula C11H23NO2 B3385360 2-Hydroxy-n-octylpropanamide CAS No. 6280-23-5

2-Hydroxy-n-octylpropanamide

Cat. No. B3385360
M. Wt: 201.31 g/mol
InChI Key: QGZRRRDVKLFCCS-UHFFFAOYSA-N
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Patent
US07847123B2

Procedure details

388 g (3 mol) of n-octylamine were added to 473 g (4 mol) of ethyl lactate in a round-bottomed flask with a distillation apparatus over the course of two hours with stirring and a nitrogen purge. When the addition was complete, the temperature was increased to 90° C. and the ethanol which formed was distilled. The temperature was then increased to 140° C. and maintained for one hour. The pressure was then reduced to 50 mbar and unreacted ethyl lactate was distilled. 585 g of octllactamide were obtained as a clear, pale pink-colored liquid. 1H-NMR (400 MHz, CDCl3): 0.8 ppm (3H), 1.2 ppm (10H), 1.4 ppm (3H), 1.5 ppm (2H), 3.2 ppm (2H), 4.0 ppm (0.8H, br), 4.2 ppm (1H), 6.8 ppm (1H).
Quantity
388 g
Type
reactant
Reaction Step One
Quantity
473 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[C:10](OCC)(=[O:14])[CH:11]([CH3:13])[OH:12]>>[CH2:1]([NH:9][C:10](=[O:14])[CH:11]([CH3:13])[OH:12])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8]

Inputs

Step One
Name
Quantity
388 g
Type
reactant
Smiles
C(CCCCCCC)N
Name
Quantity
473 g
Type
reactant
Smiles
C(C(O)C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a nitrogen purge
ADDITION
Type
ADDITION
Details
When the addition
CUSTOM
Type
CUSTOM
Details
the ethanol which formed
DISTILLATION
Type
DISTILLATION
Details
was distilled
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was then increased to 140° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained for one hour
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
was distilled
CUSTOM
Type
CUSTOM
Details
585 g of octllactamide were obtained as a clear, pale pink-colored liquid

Outcomes

Product
Name
Type
Smiles
C(CCCCCCC)NC(C(O)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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